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Cat. No.: B1364142

Get Quote

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary
1H-pyrazol-1-ol (CAS: 81945-73-5), commonly referred to as 1-hydroxypyrazole, is a highly

versatile heterocyclic building block characterized by a pyrazole ring bearing an N-hydroxyl

group [1]. By bridging the gap between classical coordination chemistry and modern rational

drug design, this compound serves as a critical intermediate. This whitepaper deconstructs its

physicochemical properties, structural dynamics, and provides a self-validating, field-proven

methodology for its synthesis.

Physicochemical Profiling & Structural Dynamics
The fundamental behavior of 1H-pyrazol-1-ol is dictated by its dual capacity to act as both a

hydrogen bond donor and acceptor, alongside a highly dynamic tautomeric equilibrium.

Quantitative Data Summary

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b1364142#bc-rfq
https://www.benchchem.com/product/b1364142/docs?utm_src=pdf-body#1h-pyrazol-1-ol-fundamental-properties-synthesis-and-applications
https://www.benchchem.com/product/b1364142/docs?utm_src=pdf-body#1h-pyrazol-1-ol-fundamental-properties-synthesis-and-applications
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1364142?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


To facilitate fragment-based drug discovery (FBDD) and material synthesis, the core

physicochemical parameters of 1H-pyrazol-1-ol are summarized below [1][2]:

Property Value
Causality / Scientific
Significance

Molecular Weight 84.08 g/mol

Low molecular weight makes it

an ideal fragment for lead

generation without inflating

lipophilicity.

pKa (Predicted) 9.38 ± 0.58

Weakly acidic hydroxyl group;

dictates the ionization state

and solubility at physiological

pH.

Topological Polar Surface Area 38.1 Å²

Falls well within the optimal

range (< 90 Å²) for excellent

membrane permeability,

including blood-brain barrier

(BBB) penetration.

Aqueous Solubility ~84.9 g/L (at 25°C)

High hydrophilicity driven by

the N-OH group's hydrogen

bonding, which complicates

standard extraction protocols.

Melting Point 74°C

Indicates moderate

intermolecular hydrogen

bonding networks in the solid

crystalline state.

Prototropic Tautomerism
A defining structural feature of 1H-pyrazol-1-ol is its prototropic tautomerism. The molecule

exists in a dynamic equilibrium with its keto counterpart, 1,2-dihydro-3H-pyrazol-3-one [3]. This

interconversion involves the migration of a proton and the concurrent shift of a double bond.

The equilibrium is heavily influenced by the solvent environment: non-polar environments
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generally favor the enol form (1H-pyrazol-1-ol), whereas polar protic solvents can stabilize the

keto form.
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Tautomeric equilibrium of 1H-pyrazol-1-ol and its primary application pathways.

Synthetic Methodology: Direct N-Oxidation of
Pyrazole
Synthesizing 1-hydroxypyrazole requires overcoming the inherent chemical stability of the

aromatic pyrazole ring. The most robust and scalable method involves the direct N-oxidation of

pyrazole using meta-chloroperoxybenzoic acid (mCPBA) [2].

As an application scientist, I must emphasize that the reaction itself is straightforward, but the

isolation of the product is notoriously difficult. Because 1-hydroxypyrazole is highly water-

soluble (84.9 g/L), standard separatory funnel extractions will fail. The protocol below utilizes a

self-validating acid-base purification strategy combined with continuous liquid-liquid extraction

to ensure high yield and purity.

Step-by-Step Experimental Protocol
1. N-Oxidation (Reaction Phase)
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Action: Suspend pyrazole (1 eq) and mCPBA (1 eq) in ethyl acetate. Stir continuously at

room temperature for 10 days.

Causality: The electron delocalization within the aromatic pyrazole ring makes the nitrogen

significantly less nucleophilic than aliphatic amines. The prolonged 10-day reaction time is

strictly necessary to drive the sterically and electronically hindered oxidation to completion.

2. Primary Concentration & Aqueous Partitioning

Action: Concentrate the reaction mixture in a vacuum to yield a yellow paste. Extract this

paste vigorously with water and concentrated hydrochloric acid (HCl), then wash the

aqueous phase with dichloromethane (DCM).

Causality: The acidic environment protonates unreacted pyrazole and the target compound,

pulling them into the aqueous phase, while the DCM wash removes the bulk of the lipophilic

m-chlorobenzoic acid byproduct.

3. Alkaline Impurity Clearance (pH 10)

Action: Add trisodium phosphate dodecahydrate to the combined aqueous phases, then

titrate with sodium hydroxide (NaOH) until exactly pH 10. Perform a continuous extraction

with an ether/DCM (2:3) mixture for 40 hours. Discard the organic layer.

Causality:This is the critical purification step. At pH 10, the hydroxyl group of 1-

hydroxypyrazole (pKa ~9.38) is deprotonated. The molecule becomes an anion, locking it in

the aqueous phase. The 40-hour continuous extraction strips away all remaining neutral

impurities and unreacted starting materials without losing the target compound.

4. Acidification & Product Isolation

Action: Acidify the purified aqueous phase with concentrated HCl to pH < 3. Perform a

second continuous liquid-liquid extraction using DCM/ether (2:3) for 70 hours.

Causality: Acidification reprotonates the 1-hydroxypyrazole, rendering it neutral. Because of

its high hydrophilicity, a standard extraction is inefficient. The 70-hour continuous extraction

constantly shifts the partition equilibrium, slowly but steadily pulling the neutral product into
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the organic phase. Concentrate the organic phase in a vacuum to yield 1-hydroxypyrazole as

a solid (Typical yield: ~38%) [2].

1. N-Oxidation
Pyrazole + mCPBA (10 Days)

2. Alkaline Wash (pH 10)
Removes Neutral Impurities

3. Acidification (HCl)
Protonates Target Compound

4. Continuous Extraction
Ether/DCM (70 Hours)

1-Hydroxypyrazole
Isolated Yield: ~38%

Click to download full resolution via product page

Step-by-step workflow for the synthesis and isolation of 1-hydroxypyrazole.

Applications in Advanced Research
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Medicinal Chemistry: Carboxylic Acid Bioisosterism
In rational drug design, carboxylic acid moieties often suffer from poor membrane permeability

and rapid Phase II metabolism (e.g., glucuronidation). 1H-pyrazol-1-ol serves as a highly

effective bioisostere for acetic acid and carboxylic acids [4]. By replacing a carboxylate group

with a 1-hydroxypyrazole ring, medicinal chemists can maintain the necessary hydrogen-

bonding interactions with the target receptor while significantly improving the pharmacokinetic

profile (driven by its favorable TPSA of 38.1 Å²) and extending the in vivo half-life of the active

pharmaceutical ingredient (API).

Coordination Chemistry & Material Science
In inorganic chemistry, 1-hydroxypyrazole is a foundational building block for synthesizing

poly(1H-pyrazol-1-yl)methanes [3]. Utilizing phase-transfer catalysis (PTC), the pyrazolate

anion is reacted with polychloromethanes (like chloroform or carbon tetrachloride). This

generates multidentate N-donor ligands that exhibit rigid structural geometries, making them

exceptional chelating agents for transition metals in advanced catalytic systems.

Safety, Handling, and Toxicology
When designing workflows involving 1H-pyrazol-1-ol, strict adherence to GHS safety protocols

is required. The compound exhibits the following acute hazards [1]:

H302: Harmful if swallowed (Acute oral toxicity).

H315 & H319: Causes severe skin corrosion/irritation and serious eye irritation.

H335: May cause respiratory tract irritation.

Handling Directives: All handling, especially the weighing of the dry powder, must be conducted

within a certified Class II fume hood. Nitrile gloves, splash-proof safety goggles, and a standard

laboratory coat are mandatory to prevent dermal and ocular exposure.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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